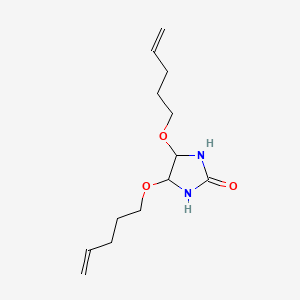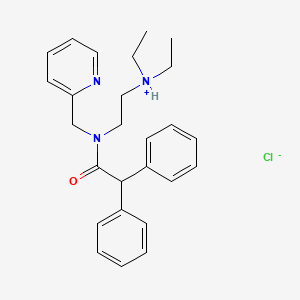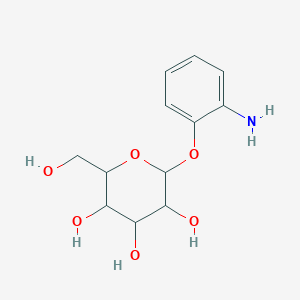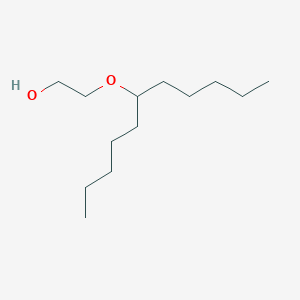
4,5-Bis(4-pentenyloxy)-2-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-DIPENT-4-ENOXYIMIDAZOLIDIN-2-ONE: is a heterocyclic compound characterized by the presence of an imidazolidinone core with two pent-4-enoxy substituents at the 4 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIPENT-4-ENOXYIMIDAZOLIDIN-2-ONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a carbonyl compound, followed by the introduction of the pent-4-enoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of 4,5-DIPENT-4-ENOXYIMIDAZOLIDIN-2-ONE may involve continuous flow processes to ensure scalability and efficiency. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-DIPENT-4-ENOXYIMIDAZOLIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical and physical properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule, modifying its reactivity and applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically employed.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of catalysts like palladium or nickel.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with different functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
4,5-DIPENT-4-ENOXYIMIDAZOLIDIN-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4,5-DIPENT-4-ENOXYIMIDAZOLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazolidin-2-one: A structurally related compound with similar chemical properties but lacking the pent-4-enoxy substituents.
Benzimidazolidin-2-one: Another related compound with a benzene ring fused to the imidazolidinone core, offering different reactivity and applications.
Uniqueness
4,5-DIPENT-4-ENOXYIMIDAZOLIDIN-2-ONE is unique due to the presence of the pent-4-enoxy groups, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
93431-23-3 |
|---|---|
Molekularformel |
C13H22N2O3 |
Molekulargewicht |
254.33 g/mol |
IUPAC-Name |
4,5-bis(pent-4-enoxy)imidazolidin-2-one |
InChI |
InChI=1S/C13H22N2O3/c1-3-5-7-9-17-11-12(15-13(16)14-11)18-10-8-6-4-2/h3-4,11-12H,1-2,5-10H2,(H2,14,15,16) |
InChI-Schlüssel |
HMRNPCRXMSHCLH-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCOC1C(NC(=O)N1)OCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Amino-9,10-dihydroxy-4-[(4-imino-9,10-dioxoanthracen-1-ylidene)amino]anthracene-2-sulfonic acid](/img/structure/B13776623.png)




![[3-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid](/img/structure/B13776651.png)



![Dipotassium p-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B13776673.png)
palladium(II)]](/img/structure/B13776679.png)

![(8R,9S,13S,14S,17S)-17-(2-chloroethynyl)-3,17-dimethoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene](/img/structure/B13776688.png)

